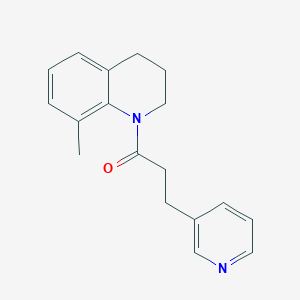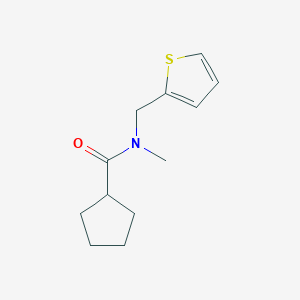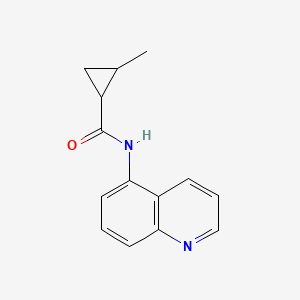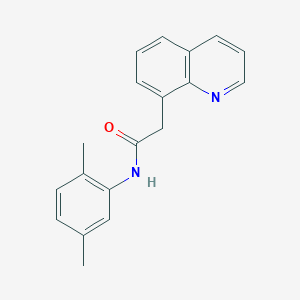
N-cyclohexyl-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-quinolin-8-ylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are widely distributed throughout the central nervous system and play a critical role in synaptic plasticity, learning, and memory. CX614 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of neurological disorders.
作用機序
N-cyclohexyl-2-quinolin-8-ylacetamide acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate. Specifically, N-cyclohexyl-2-quinolin-8-ylacetamide binds to a site on the receptor that is distinct from the glutamate binding site, and enhances the opening of the ion channel in response to glutamate binding. This results in increased synaptic transmission and enhanced plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-2-quinolin-8-ylacetamide are largely related to its effects on AMPA receptors. In addition to enhancing synaptic transmission and plasticity, N-cyclohexyl-2-quinolin-8-ylacetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. N-cyclohexyl-2-quinolin-8-ylacetamide has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-quinolin-8-ylacetamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise manipulation of AMPA receptor activity without affecting other receptors. However, one limitation is that N-cyclohexyl-2-quinolin-8-ylacetamide has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-2-quinolin-8-ylacetamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, traumatic brain injury, and addiction. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-cyclohexyl-2-quinolin-8-ylacetamide on synaptic transmission and plasticity.
合成法
The synthesis of N-cyclohexyl-2-quinolin-8-ylacetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-aminobenzoic acid. This compound is then reacted with 8-chloroquinoline to form N-cyclohexyl-2-quinolin-8-ylacetamide. The final product is obtained through purification and crystallization steps.
科学的研究の応用
N-cyclohexyl-2-quinolin-8-ylacetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, in both in vitro and in vivo models. In addition, N-cyclohexyl-2-quinolin-8-ylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied as a potential treatment for depression, anxiety, and addiction.
特性
IUPAC Name |
N-cyclohexyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,1-3,9-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUPPHUFUPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)








![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

